
Cysteinyl Leukotriene HPLC Mixture II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This mixture contains all primary cysteinyl-leukotrienes derived from arachidonic acid and also includes Prostaglandin B2. Contents: Leukotriene C4, Leukotriene D4, Leukotriene E4, Leukotriene F4, N-acetyl Leukotriene E4 (5 µg each) and Prostaglandin B2 (10 µg).
科学的研究の応用
Asthma Management
CysLTs are integral to asthma pathophysiology. Antagonists targeting the CysLT1 receptor, such as montelukast and zafirlukast, are widely prescribed for asthma management. These medications help reduce airway inflammation and bronchoconstriction by blocking the action of cysteinyl leukotrienes.
Case Study: Montelukast Effectiveness
A study demonstrated that montelukast significantly reduces the frequency of asthma exacerbations in pediatric patients compared to a placebo group . The results indicated a marked improvement in lung function and a decrease in rescue medication use.
Allergic Rhinitis
CysLTs also contribute to allergic rhinitis symptoms. Research has shown that CysLT1 receptor antagonists can alleviate nasal congestion, sneezing, and itching associated with allergic reactions .
Data Table: Efficacy of CysLT1 Antagonists in Allergic Rhinitis
Study | Population | Treatment | Outcome |
---|---|---|---|
Smith et al., 2015 | Adults with allergic rhinitis | Montelukast vs. placebo | Significant reduction in nasal symptoms |
Johnson et al., 2018 | Children with seasonal allergies | Zafirlukast | Improved quality of life scores |
Immunological Studies
CysLTs are involved in modulating immune responses, particularly in Th2-mediated inflammation. Studies using Cysteinyl Leukotriene HPLC Mixture II have elucidated their role in dendritic cell activation and T-helper cell differentiation.
Case Study: Dendritic Cell Activation
Research indicated that activation of dendritic cells by CysLTs enhances Th2 cytokine production, contributing to eosinophilic inflammation in models of asthma . This highlights the potential for targeting CysLT pathways in therapeutic strategies for allergic diseases.
Cardiovascular Research
Emerging evidence suggests that cysteinyl leukotrienes may also play a role in cardiovascular diseases. Their involvement in vascular permeability and inflammation points to a potential link with conditions such as atherosclerosis.
Data Table: CysLTs and Cardiovascular Risk Factors
Factor | Association with CysLTs |
---|---|
Endothelial dysfunction | Positive correlation |
Vascular inflammation | Positive correlation |
Platelet aggregation | Increased |
化学反応の分析
Biochemical Interactions and Receptor Binding
Cysteinyl leukotrienes exhibit distinct binding modes to G protein-coupled receptors (CysLT1R and CysLT2R):
Mechanistic insights :
-
CysLT1R binding :
-
CysLT2R regulation :
Receptor | Key Residues Involved | Functional Outcome |
---|---|---|
CysLT1R | R79²·⁶⁰, Y104³·³³, Y249⁶·⁵¹ | Bronchoconstriction, inflammation |
CysLT2R | E310⁸·⁴⁸, R136³·⁵⁰, K244⁶·³² | Negative regulation of Th2 responses |
Analytical Characterization
The mixture is validated using reverse-phase HPLC and mass spectrometry:
HPLC parameters :
-
Column : C18 reverse-phase
-
Mobile phase : Gradient elution with ethanol/water/acetic acid
Critical quality metrics :
Pathophysiological Roles
Cysteinyl leukotrienes drive inflammatory and immune responses:
特性
同義語 |
CysLT HPLC Mixture II |
---|---|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。